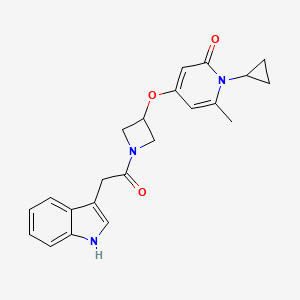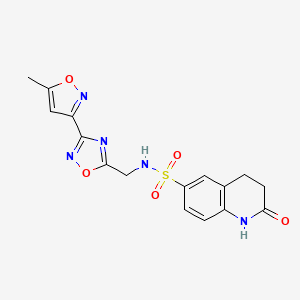
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule with multiple functional groups including isoxazole, oxadiazole, and sulfonamide . It’s likely that this compound could have interesting chemical and biological properties due to the presence of these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of similar compounds often involves reactions between appropriate precursors under controlled conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Related compounds such as N1, N3 -bis (5-methylisoxazol-3-yl)malonamide have been analyzed for their supramolecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. Related compounds have been explored through various chemical oxidation processes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of different functional groups could affect its solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Sulfonamide Hybrid Compounds
Sulfonamides, including N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide, represent a crucial class of compounds with diverse pharmacological properties. Recent advances have focused on designing and developing two-component sulfonamide hybrids, incorporating structures such as quinoline and isoquinoline, which demonstrate significant biological activities. These activities span across antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects (Ghomashi et al., 2022).
Carbonic Anhydrase Inhibition
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is part of the sulfonamide class that has shown potent inhibitory effects against various carbonic anhydrase isoforms. This inhibition is crucial for exploring therapeutic potentials in conditions like glaucoma. The specific interactions with the enzyme isoforms reflect the compound's potential in targeted therapies (Bozdağ et al., 2015).
Antibacterial Transformation and Environmental Impact
Studies on sulfamethoxazole, a similar sulfonamide, have revealed insights into the environmental persistence and transformation of these compounds. Chlorination processes significantly impact the fate of sulfonamides in water treatments, highlighting the need for understanding the chemical stability and transformation pathways of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide in similar contexts (Dodd & Huang, 2004).
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
The compound's structural class has been evaluated for inhibiting PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. This inhibition indicates the compound's potential use in managing conditions related to catecholamine biosynthesis, offering a pathway for therapeutic interventions in stress-related disorders (Grunewald et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c1-9-6-13(20-25-9)16-19-15(26-21-16)8-17-27(23,24)11-3-4-12-10(7-11)2-5-14(22)18-12/h3-4,6-7,17H,2,5,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORCDPVVVAIGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

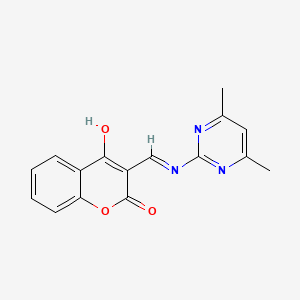
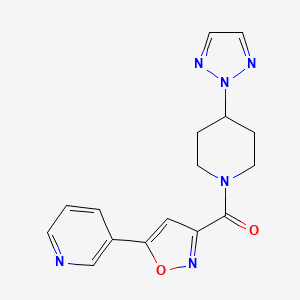


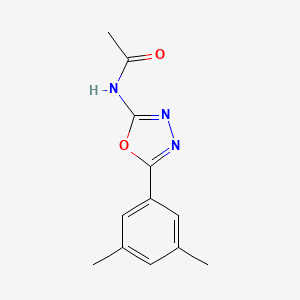
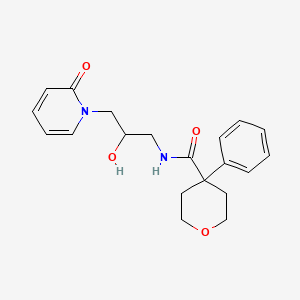
![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
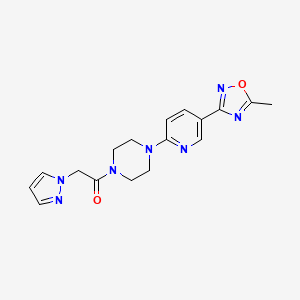
![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)



